molecular formula C12H15Cl2IN2 B13751225 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide CAS No. 24351-12-0

5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide

Katalognummer: B13751225
CAS-Nummer: 24351-12-0
Molekulargewicht: 385.07 g/mol
InChI-Schlüssel: MPVVLNVZVJCCOQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide typically involves the reaction of 5,6-dichloro-1,3-diethyl-2-methylbenzimidazole with an iodinating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazolium derivatives, while substitution reactions can produce a variety of substituted benzimidazolium compounds .

Wissenschaftliche Forschungsanwendungen

5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide is unique due to the presence of chlorine atoms at the 5 and 6 positions of the benzimidazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

24351-12-0

Molekularformel

C12H15Cl2IN2

Molekulargewicht

385.07 g/mol

IUPAC-Name

5,6-dichloro-1,3-diethyl-2-methylbenzimidazol-3-ium;iodide

InChI

InChI=1S/C12H15Cl2N2.HI/c1-4-15-8(3)16(5-2)12-7-10(14)9(13)6-11(12)15;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

MPVVLNVZVJCCOQ-UHFFFAOYSA-M

Kanonische SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CC)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.